molecular formula C17H23N3O3 B7513961 3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide

3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide

Cat. No. B7513961
M. Wt: 317.4 g/mol
InChI Key: CQSDTKVPPJWKOH-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and is synthesized using specific methods.

Scientific Research Applications

3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its neuroprotective effects and potential in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. Additionally, it has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects
3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. It also exhibits antioxidant properties and protects cells from oxidative stress-induced damage. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide in lab experiments include its unique chemical structure, potential applications in various fields, and reported biological activities. However, the limitations of using this compound include its low solubility in water and the need for specific synthesis methods, which can be time-consuming and expensive.

Future Directions

The potential applications of 3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide in various fields provide a promising avenue for future research. Some of the future directions that can be explored include:
1. Studying the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Investigating the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
3. Exploring the potential of this compound as a chemotherapeutic agent for various types of cancer.
4. Developing novel synthesis methods for this compound that are more efficient and cost-effective.
5. Investigating the potential of this compound as a scaffold for the development of new drugs with improved biological activities.
Conclusion
In conclusion, 3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure, reported biological activities, and potential for future research make it an exciting compound to explore. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide involves the reaction of 2-methyl-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid with piperidine-1-carboxylic acid and subsequent reaction with 3,5-dimethyl-4-nitrobenzoyl chloride. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-10-6-11(2)9-20(8-10)17(22)18-13-4-5-15-14(7-13)19-16(21)12(3)23-15/h4-5,7,10-12H,6,8-9H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSDTKVPPJWKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)piperidine-1-carboxamide

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